2-Cyano-2-cyclohexylacetic acid
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Overview
Description
2-Cyano-2-cyclohexylacetic acid is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of a nitrile group (-C≡N) and a carboxylic acid group (-COOH) attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-2-cyclohexylacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetonitrile with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method includes the treatment of cyclohexylacetic acid with cyanogen bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-cyclohexylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Cyclohexyl ketones or cyclohexyl carboxylic acids.
Reduction: Cyclohexylamines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
2-Cyano-2-cyclohexylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of adhesives, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclohexylacetic acid involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-Cyanoacetic acid: Similar in structure but lacks the cyclohexyl ring.
2-Cyano-2-phenylacetic acid: Contains a phenyl ring instead of a cyclohexyl ring.
2-Cyano-2-methylacetic acid: Contains a methyl group instead of a cyclohexyl ring .
Uniqueness: 2-Cyano-2-cyclohexylacetic acid is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-cyano-2-cyclohexylacetic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h7-8H,1-5H2,(H,11,12) |
InChI Key |
MFCLVMROAQZAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#N)C(=O)O |
Origin of Product |
United States |
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